molecular formula C22H19N3O3 B4855358 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4855358
M. Wt: 373.4 g/mol
InChI Key: DKPWGNYJEGOQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research. It is a pyrido[2,3-d]pyrimidine derivative that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. The compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit cell migration and invasion in cancer cells. Additionally, it has been shown to reduce oxidative stress and inflammation in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potential use in treating various diseases, including cancer and neurodegenerative diseases. Additionally, the compound has been shown to have low toxicity in various cell types. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, more studies are needed to understand the mechanism of action of the compound in various cell types and disease models. Moreover, the potential use of the compound as a therapeutic agent in clinical trials needs to be explored further. Finally, the development of analogs of the compound with improved pharmacological properties may lead to the development of more effective drugs for various diseases.
Conclusion:
1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have antitumor, anti-inflammatory, and antioxidant properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of 1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a therapeutic agent.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-15-9-11-16(12-10-15)14-24-21(26)17-6-5-13-23-20(17)25(22(24)27)18-7-3-4-8-19(18)28-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPWGNYJEGOQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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